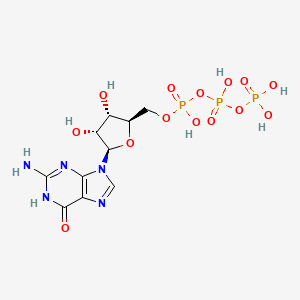
GUANOSINE TRIPHOSPHATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of ribonucleic acid during the transcription process. This compound has a guanine nucleobase attached to the 1’ carbon of the ribose and a triphosphate moiety attached to the ribose’s 5’ carbon . It serves as a source of energy or an activator of substrates in metabolic reactions, similar to adenosine triphosphate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guanosine triphosphate can be synthesized from guanosine 5’-monophosphate through enzymatic phosphorylation. This process involves the use of dicyclohexylcarbodiimide in the presence of pyridine and dimethylformamide . Another method involves the reaction of the morpholide of guanosine 5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C .
Industrial Production Methods: In industrial settings, this compound is often produced by enzymatic phosphorylation of guanosine 5’-monophosphate and purified using ion exchange chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine triphosphate undergoes hydrolysis, where it is converted to guanosine diphosphate and inorganic phosphate. This reaction is catalyzed by GTPases and is essential for energy transfer within cells .
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of water and specific enzymes such as GTPases .
Major Products: The primary products of this compound hydrolysis are guanosine diphosphate and inorganic phosphate .
Wissenschaftliche Forschungsanwendungen
Guanosine triphosphate is extensively used in scientific research due to its role in various cellular processes. It is a substrate for RNA polymerases and is involved in protein synthesis and gluconeogenesis . Additionally, this compound is crucial for signal transduction, particularly with G-proteins, where it is converted to guanosine diphosphate through the action of GTPases . It is also used in high-throughput assays for monitoring cellular energy metabolism .
Wirkmechanismus
Guanosine triphosphate exerts its effects by serving as a source of energy and an activator of substrates in metabolic reactions. It is involved in signal transduction pathways, particularly with G-proteins, where it is hydrolyzed to guanosine diphosphate by GTPases . This hydrolysis releases energy that is used for various cellular processes, including protein synthesis and gluconeogenesis .
Vergleich Mit ähnlichen Verbindungen
- Adenosine triphosphate
- Cytidine triphosphate
- Uridine triphosphate
Comparison: Guanosine triphosphate is similar to other nucleoside triphosphates like adenosine triphosphate, cytidine triphosphate, and uridine triphosphate in that it serves as a source of energy and is involved in the synthesis of nucleic acids . this compound is unique in its specific role in signal transduction with G-proteins and its involvement in the synthesis of ribonucleic acid .
Eigenschaften
CAS-Nummer |
86-01-1 |
|---|---|
Molekularformel |
C10H12N5O14P3-4 |
Molekulargewicht |
519.15 g/mol |
IUPAC-Name |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/p-4/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
XKMLYUALXHKNFT-UUOKFMHZSA-J |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
| 86-01-1 36051-31-7 56001-37-7 |
|
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Synonyme |
GTP Guanosine Triphosphate Triphosphate, Guanosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


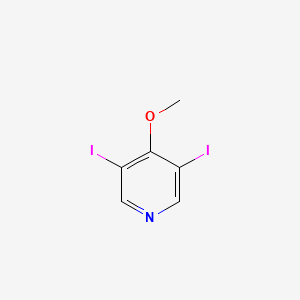

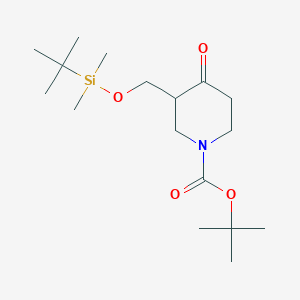

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)
![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)
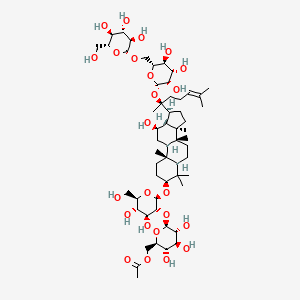
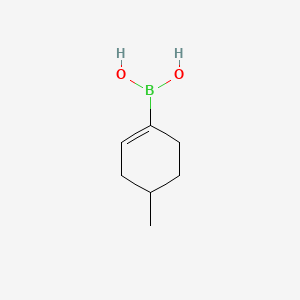
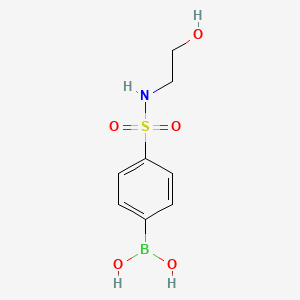




![11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B3029996.png)
